molecular formula C8H11Cl3O7 B14116358 Trichloroethyl b-D-glucuronide

Trichloroethyl b-D-glucuronide

Cat. No.: B14116358
M. Wt: 325.5 g/mol
InChI Key: IQOASJJGUQMXDW-UHFFFAOYSA-N
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Description

Trichloroethyl b-D-glucuronide is a metabolite of trichloroethylene and chloral hydrate. It is known for its role in the metabolism of these compounds and is often studied in the context of toxicology and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloroethyl b-D-glucuronide can be synthesized through the glucuronidation of trichloroethanol. This process involves the reaction of trichloroethanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods

the synthesis typically involves enzymatic processes that are scaled up for larger production .

Chemical Reactions Analysis

Types of Reactions

Trichloroethyl b-D-glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to trichloroethanol and glucuronic acid by the enzyme β-glucuronidase .

Common Reagents and Conditions

    Hydrolysis: β-glucuronidase enzyme, aqueous conditions

    Oxidation and Reduction: Not commonly involved in these types of reactions

Major Products

Scientific Research Applications

Trichloroethyl b-D-glucuronide is used extensively in toxicological studies to understand the metabolism and excretion of trichloroethylene and chloral hydrate. It serves as a biomarker for exposure to these compounds and helps in studying their pharmacokinetics .

In chemistry , it is used to study glucuronidation processes. In biology and medicine , it helps in understanding the detoxification pathways of harmful substances. In the industry , it is used in research settings to develop safer chemicals and drugs .

Mechanism of Action

Trichloroethyl b-D-glucuronide exerts its effects primarily through its role as a metabolite. It is formed in the liver where trichloroethanol is conjugated with glucuronic acid. The enzyme β-glucuronidase can hydrolyze it back to trichloroethanol, which can then exert its effects on the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloroethyl b-D-glucuronide is unique due to its specific role in the metabolism of trichloroethylene and chloral hydrate. Unlike other glucuronides, it is primarily studied in the context of toxicology and environmental exposure .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOASJJGUQMXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871582
Record name 2,2,2-Trichloroethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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